1-Methoxyisoquinoline-4-boronic acid
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Overview
Description
1-Methoxyisoquinoline-4-boronic acid is a useful research compound. Its molecular formula is C10H10BNO3 and its molecular weight is 203. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
1-Methoxyisoquinoline-4-boronic acid plays a role in catalysis. For example, it's used in ligand-free, microwave-assisted Suzuki coupling reactions for synthesizing diverse 1,3-disubstituted isoquinolines (Prabakaran, Khan, & Jin, 2012).
Synthesis and Development of Fluorescent Sensors
This compound is also significant in the development of fluorescent sensors. Boronic acids, including this compound, are used to create sensors for monitoring glucose levels (Badugu, Lakowicz, & Geddes, 2005). Furthermore, it contributes to the development of wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes (Badugu, Lakowicz, & Geddes, 2005).
Chemosensor Development
The compound is involved in the design and synthesis of chemosensors for carbohydrates due to its ability to reversibly bind with diol-containing compounds (Laughlin, Wang, Ni, & Wang, 2012). Additionally, it has been used in synthesizing fluorescent boronic acids with high affinities for diols in aqueous solution at physiological pH (Cheng, Ni, Yang, & Wang, 2010).
Drug Discovery and Bioconjugation
This compound is utilized in bioconjugation, especially in the development of materials that establish reversible covalent bonds with oxygen/nitrogen nucleophiles (Russo, Padanha, Fernandes, Veiros, Corzana, & Gois, 2020). It's also employed in drug discovery processes, particularly in DNA-encoded chemical libraries (Stress, 2019).
Electroluminescence and Material Science
In material science, it's used in the synthesis of compounds that emit a green-blue color under UV light, which is significant for electroluminescence (Wu, Esteghamatian, Hu, Popović, Enright, Tao, D'Iorio, & Wang, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 1-Methoxyisoquinoline-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the isoquinoline moiety) from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the products of these reactions, which incorporate the isoquinoline moiety from this compound, could potentially interact with various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound serves as a building block for the synthesis of more complex molecules . The properties of these resulting molecules, including their potential biological activity, would be determined by their specific structure and the nature of the other components incorporated during the coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .
Properties
IUPAC Name |
(1-methoxyisoquinolin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOQECPSWCRGBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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